Methyl 4-(4-(1-aminoethyl)-2-methoxy-5-nitrophenoxy)butanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) by replacement of one or more hydrogen atoms by organic groups . The compound you mentioned seems to be a complex amine with multiple functional groups.
Synthesis Analysis
The synthesis of amines involves several methods including alkylation of ammonia, reduction of nitriles, amides, nitro compounds, and reductive amination of aldehydes and ketones . The specific synthesis pathway for your compound would depend on the starting materials and the specific structure of the final product.Molecular Structure Analysis
The molecular structure of amines is based on the nitrogen atom. Primary amines have one alkyl (or aryl) group on the nitrogen atom, secondary amines have two, and tertiary amines have three . The specific structure of your compound would need to be determined through techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry.Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also participate in condensation reactions to form amides . The specific reactions that your compound can undergo would depend on its specific structure.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Amines generally have higher boiling points than hydrocarbons of similar molecular weight, and they can participate in hydrogen bonding . The specific properties of your compound would need to be determined experimentally.Scientific Research Applications
Synthesis and Chemical Properties
Chemical Synthesis and Drug Development : The compound has been explored in the context of synthesizing key intermediates for drug development. For example, its structural motifs are found in processes for synthesizing antiviral and antimicrobial agents. One study outlines the synthesis of a key intermediate of the anti-HCV drug simeprevir, demonstrating the compound's role in creating therapeutically relevant molecules (An Chenhon, 2015).
Antimicrobial Activity : Derivatives containing the compound's structural features have been shown to exhibit antimicrobial activity. A study synthesized derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties from related acids and found that some of the synthesized compounds displayed good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Kristina Mickevičienė et al., 2015).
Organic Synthesis : The compound is used in organic synthesis, including the preparation of novel organic molecules with potential application in material science or as building blocks for further chemical synthesis. For instance, a study on the reaction of adamantan-2-amine with methyl 2-(4-allyl-2-methoxyphenoxy)acetate highlights the compound's utility in generating amides and esters resistant to aminolysis, showing its versatility in organic synthesis (I. Novakov et al., 2017).
Photopolymerization : In the context of material science, the compound has been implicated in the development of photoinitiated polymerization processes. A study discusses an alkoxyamine derivative bearing a chromophore group for use as a photoiniferter, indicative of its application in creating polymers through light-mediated reactions (Y. Guillaneuf et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
methyl 4-[4-(1-aminoethyl)-2-methoxy-5-nitrophenoxy]butanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O6.ClH/c1-9(15)10-7-12(20-2)13(8-11(10)16(18)19)22-6-4-5-14(17)21-3;/h7-9H,4-6,15H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDOKDCGFUIFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)OC)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.